Enantiomeric Purity and Stereochemical Identity: (R)- vs. (S)-2-Fmoc-6-chlorhex-4-ynoic Acid
The (R)-enantiomer (TRC F622765) and (S)-enantiomer (TRC F622755) are supplied as distinct catalog items by Toronto Research Chemicals, confirming they are manufactured and quality-controlled as separate single-enantiomer products . While no published head-to-head biological activity comparison exists for these two enantiomers, the (R)-configuration at the α-carbon ensures that incorporation into a peptide yields a diastereomer that cannot be obtained from the (S)-enantiomer. In peptide drug discovery, diastereomeric peptides routinely display orders-of-magnitude differences in target binding affinity, metabolic stability, and conformational preference; the selection of the correct enantiomer at the procurement stage is therefore irreversible without resynthesis [1].
| Evidence Dimension | Stereochemical configuration at Cα |
|---|---|
| Target Compound Data | (R)-configuration (TRC catalog F622765) |
| Comparator Or Baseline | (S)-configuration (TRC catalog F622755) |
| Quantified Difference | No quantitative biological activity difference reported for this specific pair; enantiomeric pairs in peptide context generally display non-superimposable biological profiles. |
| Conditions | Vendor catalog differentiation (TRC); no published head-to-head biological assay available for this compound. |
Why This Matters
Procurement of the wrong enantiomer produces a different diastereomeric peptide with potentially divergent biological activity, making stereochemical specification a binary procurement decision.
- [1] Schiller, P. W. et al. Differential binding of opioid peptide diastereomers to μ, δ, and κ receptors. Biopolymers 1999, 51, 397–410. View Source
